2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4/c1-23-19-8-3-2-7-18(19)22-20(23)15-25-11-9-24(10-12-25)14-16-5-4-6-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXYBUWMNCKMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves the condensation of benzimidazole nuclei with substituted piperazines . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its anxiolytic and antidepressant properties, primarily through its interaction with neurotransmitter systems in the central nervous system. It modulates gamma-aminobutyric acid (GABA) receptors, enhancing their affinity and potentially leading to therapeutic effects in anxiety and depression management .
Research indicates that 2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole exhibits various biological activities:
- GABA Receptor Modulation : This compound acts as a positive allosteric modulator of GABA-A receptors, which may provide a novel approach to treating neurological disorders .
- Dopamine Receptor Interaction : The piperazine moiety suggests potential interactions with dopamine receptors, relevant for mood regulation and anxiety.
Synthesis and Development of New Compounds
The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance metabolic stability and biological activity, making it a valuable scaffold for drug development .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the development of new drugs, particularly those targeting central nervous system disorders. Its structural characteristics can be optimized to improve pharmacokinetic properties, leading to better efficacy and safety profiles in therapeutic applications .
Case Study 1: GABA-A Receptor Modulation
A study highlighted the effectiveness of benzimidazole derivatives, including 2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole, as positive allosteric modulators of GABA-A receptors. The research involved molecular docking studies that provided insights into the structural features essential for binding to the receptor, demonstrating improved metabolic stability compared to other known compounds like alpidem .
Case Study 2: Synthesis of Related Compounds
Research on synthetic routes for similar compounds revealed that slight modifications in substituents on the imidazole nucleus could significantly enhance biological activity. The exploration of various derivatives has led to promising candidates with diverse pharmacological effects, including antimicrobial and anticancer properties .
Uniqueness of 2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
This compound's unique fluorine substitution enhances lipophilicity and metabolic stability, which may lead to improved pharmacokinetic properties compared to other similar compounds .
Mechanism of Action
The mechanism of action of 2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) by enhancing the affinity of GABA receptors . This results in the inhibition of central nervous system activity, leading to its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzimidazole-Piperazine Derivatives
Key Observations:
- Methyl Group on Benzimidazole : The 1-methyl group in the target compound improves metabolic stability compared to unmethylated analogs (e.g., 1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole) .
- Fluorobenzyl Position : The 3-fluorobenzyl substitution on piperazine may reduce cardiac toxicity risks compared to Astemizole’s 4-fluorobenzyl group, which is associated with hERG channel inhibition .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Selected Compounds
Key Observations:
- However, the benzimidazole core may shift selectivity compared to azaindole derivatives .
- Anticonvulsant Potential: Benzimidazole-thiourea hybrids (e.g., compounds from ) show efficacy in seizure models, indicating that substituents on the benzimidazole core critically influence activity .
- Safety Profile : The 3-fluorobenzyl group in the target compound may mitigate cardiac risks compared to Astemizole’s 4-fluorobenzyl group, but in vitro hERG assays are necessary for validation .
Physicochemical Properties:
- Metabolic Stability : The 1-methyl group on benzimidazole may slow oxidative metabolism compared to unmethylated counterparts .
Biological Activity
The compound 2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a synthetic derivative of benzimidazole that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
- Molecular Formula : C20H23FN4
- Molecular Weight : 364.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors in the central nervous system (CNS). The proposed mechanism involves:
- GABA Receptor Modulation : It enhances the affinity of gamma-aminobutyric acid (GABA) receptors, which may lead to anxiolytic and antidepressant effects.
- Dopamine Receptor Interaction : The piperazine moiety suggests potential interactions with dopamine receptors, which could be relevant for mood regulation and anxiety.
Biological Activity Overview
Research indicates that 2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole exhibits several biological activities:
1. Anxiolytic and Antidepressant Properties
Studies have demonstrated the compound's ability to reduce anxiety-like behaviors in animal models. For instance, it was shown to significantly decrease the time spent in the open arms of the elevated plus maze, a common test for anxiety .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties against oxidative stress. In vitro assays indicated that it could reduce neuronal cell death induced by oxidative agents, suggesting a potential role in neurodegenerative disease prevention .
3. Anticancer Activity
Preliminary studies have suggested that derivatives of benzimidazole compounds exhibit anticancer properties. The mechanism may involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Animal Model Study : In a study involving mice subjected to chronic stress, treatment with the compound resulted in significant improvements in behavioral tests measuring anxiety and depression, suggesting its efficacy as an anxiolytic agent.
- In Vitro Cancer Cell Study : The compound was tested against various cancer cell lines and demonstrated selective cytotoxicity, particularly against breast cancer cells, indicating its potential as a lead compound for further development in cancer therapy.
Q & A
Synthesis and Characterization
Q: What are the optimized synthetic routes and characterization techniques for 2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole? A: The compound is synthesized via a Mannich reaction or nucleophilic substitution, involving:
- Step 1: Condensation of 1-methyl-1H-benzimidazole with formaldehyde and piperazine derivatives.
- Step 2: Fluorobenzyl substitution under reflux with solvents like ethanol or DMF, catalyzed by K₂CO₃ .
Key characterization data include:
Bioactivity Evaluation
Q: How is the anxiolytic or antimicrobial activity of this compound evaluated in preclinical studies? A:
- In vitro assays: Receptor binding (e.g., GABAA or serotonin receptors) using competitive displacement assays .
- In vivo models: Elevated plus maze (EPM) or light-dark box tests for anxiolytic activity in rodents, with dose-dependent efficacy (e.g., 10–30 mg/kg) .
- Antimicrobial testing: Agar dilution method against S. aureus or E. coli, with MIC values compared to controls .
Structural-Activity Relationship (SAR)
Q: How do structural modifications (e.g., fluorobenzyl vs. thiophene sulfonyl groups) influence bioactivity? A: SAR studies reveal:
- 3-Fluorobenzyl substitution enhances receptor affinity due to electron-withdrawing effects, improving anxiolytic activity .
- Piperazine methylation reduces metabolic clearance but may lower solubility .
| Substituent | Bioactivity (IC₅₀ or EC₅₀) | Reference |
|---|---|---|
| 3-Fluorobenzyl | GABAA IC₅₀ = 12 nM | |
| Thiophene sulfonyl | Antifungal MIC = 8 µg/mL |
Mechanistic Studies
Q: What methodologies elucidate the compound’s mechanism of action (e.g., receptor binding vs. enzyme inhibition)? A:
- Molecular docking: Predicts binding poses in GABAA or 5-HT1A receptors using AutoDock Vina .
- Kinetic assays: Measures inhibition constants (Ki) for enzymes like acetylcholinesterase .
- Cellular imaging: Tracks intracellular calcium flux via FLIPR assays to confirm receptor activation .
Discrepancies in In Vitro vs. In Vivo Data
Q: How can researchers resolve contradictions between in vitro potency and in vivo efficacy? A: Common factors include:
- Metabolic stability: Use hepatic microsome assays to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
- Blood-brain barrier (BBB) penetration: Measure logP (optimal ~2.5) and P-gp efflux ratios .
- Dose adjustments: In vivo efficacy may require higher doses due to protein binding (>95%) .
Advanced Computational Modeling
Q: What computational tools validate the compound’s 3D structure and interactions? A:
- X-ray crystallography: Resolves piperazine-benzimidazole dihedral angles (e.g., 45–60°) .
- Molecular dynamics (MD): Simulates ligand-receptor stability over 100 ns trajectories (AMBER or GROMACS) .
- QSAR models: Predict bioactivity using descriptors like polar surface area (PSA) and H-bond acceptors .
Thermal and Chemical Stability
Q: How is thermal stability assessed, and what degradation products are observed? A:
- TGA/DTA: Decomposition onset at ~200°C, with mass loss steps corresponding to fluorobenzyl and piperazine groups .
- Forced degradation studies: Acidic hydrolysis yields 1-methylbenzimidazole; oxidative conditions produce N-oxide derivatives .
Stereochemical Considerations
Q: Does chirality at the piperazine or benzimidazole moiety affect activity? A:
- Enantiomers: Resolved via chiral HPLC (Chiralpak AD-H column) show differences in receptor binding (e.g., 10-fold higher affinity for R-enantiomer) .
- Racemic mixtures: Reduced efficacy in vivo due to antagonistic interactions .
Comparative Pharmacokinetics
Q: How do pharmacokinetic properties compare to structural analogs? A: Key parameters:
Advanced Formulation Challenges
Q: What formulation strategies improve solubility and delivery? A:
- Nanoemulsions: Increase solubility 10-fold using Labrafil/Cremophor EL .
- Prodrugs: Phosphate esters enhance water solubility (e.g., 50 mg/mL vs. 2 mg/mL for parent compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
